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Compound of Interest

Compound Name:
4-Nitro-2-pyridinecarboxylic acid

hydrate

CAS No.: 929257-73-8

Cat. No.: B1661629

Get Quote

4-Nitropicolinic acid, a substituted pyridine carboxylic acid, stands as a pivotal building block in

the landscape of medicinal and materials chemistry.[1] Its strategic functionalization—featuring

a carboxylic acid at the 2-position and an electron-withdrawing nitro group at the 4-position—

creates a versatile scaffold for constructing more complex molecular architectures.[1] While

traditionally valued as a precursor for agrochemicals and functionalized picolinic acids like 4-

aminopicolinic acid, its inherent reactivity continues to be explored for novel applications.[1]

This guide moves beyond a simple recitation of procedures. It is designed to provide a deep,

mechanistic understanding of the synthetic pathways leading to 4-nitropicolinic acid hydrate.

We will dissect the causality behind experimental choices, present self-validating protocols, and

ground all claims in authoritative literature. Our objective is to equip you, the practicing

scientist, with the expertise to not only replicate these syntheses but to adapt and troubleshoot

them with confidence.

Section 1: Foundational Properties and Safety
Mandates
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A thorough understanding of a compound's physicochemical properties and associated

hazards is a non-negotiable prerequisite for safe and effective laboratory work.

Physicochemical Data
The essential properties of 4-nitropicolinic acid are summarized below, providing a foundational

dataset for its handling and characterization.

Property Value Source(s)

IUPAC Name
4-nitropyridine-2-carboxylic

acid
[2]

Molecular Formula C₆H₄N₂O₄ [3][4]

Molecular Weight 168.11 g/mol [2][3]

CAS Number 13509-19-8 [2][4]

Appearance
White to yellow crystalline

powder
[4]

Purity (Typical) >95-98% [3][4]

GHS Hazard Profile and Safe Handling Protocols
4-Nitropicolinic acid is classified as a hazardous substance, demanding strict adherence to

safety protocols.[4]

GHS Classification: Irritant; Warning.[3]

Hazard Statements:

H302: Harmful if swallowed.[4]

H315: Causes skin irritation.[4][5]

H319: Causes serious eye irritation.[4][5]

H332: Harmful if inhaled.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitropicolinic-Acid
https://www.benchchem.com/product/b079760
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0ab43?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitropicolinic-Acid
https://www.benchchem.com/product/b079760
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitropicolinic-Acid
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0ab43?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0ab43?context=bbe
https://www.benchchem.com/product/b079760
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0ab43?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0ab43?context=bbe
https://www.benchchem.com/product/b079760
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0ab43?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0ab43?context=bbe
https://www.tcichemicals.com/BE/en/sds/N0930_EU_6N.pdf
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0ab43?context=bbe
https://www.tcichemicals.com/BE/en/sds/N0930_EU_6N.pdf
https://www.sigmaaldrich.com/HK/zh/product/aifchemanxtalpicompany/xpih9bd0ab43?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661629?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H335: May cause respiratory irritation.[4]

Mandatory Safety Protocols:

Engineering Controls: All manipulations involving solid 4-nitropicolinic acid or its

concentrated solutions must be conducted within a certified chemical fume hood to minimize

inhalation exposure.[6] Ensure an eyewash station and safety shower are immediately

accessible.[7]

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles are required at all times.[5] A face shield should

be used when handling larger quantities or if there is a splash risk.[7]

Hand Protection: Wear nitrile gloves. Inspect gloves for integrity before use and replace

them immediately if contaminated.[6]

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[6]

Handling: Avoid generating dust.[8] Use spark-proof tools and ground all equipment when

transferring large quantities of solid material.[8] Wash hands thoroughly after handling.[5]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.

[4][8]

Section 2: Primary Synthetic Pathway: From
Picolinic Acid N-Oxide
The most robust and frequently cited method for preparing 4-nitropicolinic acid proceeds via a

two-step sequence starting from picolinic acid N-oxide. This approach offers high selectivity

and good yields.[9][10] The overall transformation is visualized below.
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Overall Workflow

Picolinic Acid N-Oxide

Step 1: Nitration

HNO₃ / H₂SO₄
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PCl₃
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Caption: Two-step synthesis of 4-nitropicolinic acid.

Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide
Causality: The N-oxide functionality is critical here. It activates the pyridine ring towards

electrophilic substitution and directs the incoming nitro group primarily to the 4-position. Without

the N-oxide, the pyridine ring is deactivated and nitration is difficult, often requiring harsh

conditions that can lead to undesired byproducts.[9]
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Picolinic Acid N-Oxide
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Caption: Workflow for the nitration of picolinic acid N-oxide.

Experimental Protocol: (Adapted from literature procedures[3][10])

Acid Mixture Preparation: In a flask equipped with a stirrer and thermometer, carefully

prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. This should
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be done in an ice bath to maintain the temperature below 10 °C. The addition of nitric acid to

sulfuric acid is highly exothermic and must be done slowly and with vigorous stirring.[9]

Reactant Addition: Slowly add picolinic acid N-oxide (1 equivalent) portion-wise to the cooled

acid mixture, ensuring the temperature does not rise significantly.

Reaction: Once the addition is complete, heat the resulting clear mixture to 120-130 °C.

Maintain this temperature for approximately 2.5 hours.[3] The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour

the reaction mixture onto crushed ice. This quenching step is highly exothermic and must be

performed slowly in a large beaker.

Isolation: A yellow precipitate of 4-nitropicolinic acid N-oxide will form. Allow the mixture to

stand, preferably in a freezer overnight, to maximize precipitation.[3]

Purification: Collect the solid product by vacuum filtration, wash with cold water until the

filtrate is neutral, and dry in vacuo to yield the pale yellow solid product.[3] A typical yield is

around 53%.[3]

Step 2: Deoxygenation to 4-Nitropicolinic Acid
Causality: The N-oxide group, having served its purpose of directing nitration, must now be

removed. Phosphorus trichloride (PCl₃) is an effective deoxygenating agent for pyridine N-

oxides. The phosphorus atom readily attacks the N-oxide oxygen, leading to the formation of a

stable P=O bond in the resulting phosphoryl chloride (POCl₃) and reduction of the N-oxide back

to the pyridine.[9]

Experimental Protocol: (Adapted from literature procedures[3][9])

Reaction Setup: Suspend the 4-nitropicolinic acid N-oxide (1 equivalent) obtained from Step

1 in an anhydrous solvent such as toluene or chloroform in a flask equipped with a reflux

condenser and a dropping funnel.

Reagent Addition: At room temperature, add phosphorus trichloride (PCl₃, ~1.2 equivalents)

dropwise to the stirred suspension. The reaction is typically rapid.
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Reaction Completion: Stir the mixture for approximately 15-30 minutes at room temperature

after the addition is complete.[3]

Work-up: Carefully quench the reaction by the slow, dropwise addition of water. This will

hydrolyze any remaining PCl₃ and is an exothermic process.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a

suitable organic solvent, such as dichloromethane.[3]

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude 4-nitropicolinic acid.

Section 3: Alternative Synthetic Pathway:
Hydrolysis of 2-Cyano-4-nitropyridine
An alternative route involves the acid-catalyzed hydrolysis of 2-cyano-4-nitropyridine. This

method is effective if the starting nitrile is readily available.

Causality: The strong acidic conditions (90% sulfuric acid) and high temperature facilitate the

complete hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). The reaction

proceeds through a carboxamide intermediate.
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Caption: Workflow for the hydrolysis of 2-cyano-4-nitropyridine.
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Experimental Protocol: (Adapted from a BenchChem procedure[3])

Reaction Setup: Dissolve 2-cyano-4-nitropyridine (1 equivalent) in 90% sulfuric acid in a

suitable reaction vessel.

Heating: Stir the reaction mixture at 120 °C for 2 hours.[3]

Cooling and Addition: Cool the reaction to a temperature between 20-25 °C.[3]

Sulfite Treatment: Slowly add a solution of sodium sulfite in water dropwise to the reaction

mixture while maintaining the temperature at 20-25 °C. Continue stirring at this temperature

for 1 hour.[3]

Warming: Warm the reaction mixture to 80 °C for 1 hour.[3]

Work-up and Isolation: Cool the reaction to room temperature and dilute by adding it to ice

water. Adjust the pH of the mixture to approximately 2 with sodium carbonate, which will

induce the precipitation of the solid product.[3]

Purification: Collect the precipitate by filtration, wash with cold water, and dry.

Section 4: Purification and Final Product
Characterization
Regardless of the synthetic route, the crude product requires purification to be suitable for

further applications.

Protocol: Purification by Recrystallization
Causality: Recrystallization is a purification technique based on the differential solubility of the

desired compound and its impurities in a given solvent at different temperatures. An ideal

solvent will dissolve the compound well at high temperatures but poorly at low temperatures,

while impurities remain either soluble or insoluble at all temperatures.

Experimental Protocol:
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Solvent Selection: A water-acetone mixture is a suitable solvent system for the

recrystallization of 4-nitropicolinic acid.[3] The optimal ratio should be determined empirically.

Dissolution: Place the crude 4-nitropicolinic acid in a flask and add a minimal amount of the

hot solvent mixture until the solid just dissolves.

Decolorization (Optional): If the solution is colored by impurities, a small amount of activated

charcoal can be added, and the solution can be heated briefly and then hot-filtered to

remove the charcoal.

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the

solution cools, the solubility of the product will decrease, leading to the formation of crystals.

Further cooling in an ice bath can maximize the yield.

Isolation: Collect the purified crystals by vacuum filtration.

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization

solvent to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum

oven.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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